Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate

Regiochemistry Synthetic Intermediate Quality Control

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS 2378507-18-5) is a synthetic small-molecule building block characterized by a tert-butyloxycarbonyl (Boc)-protected trans-1,4-diaminocyclohexane core coupled to a 4-chloropyrimidine moiety. With a molecular formula of C15H23ClN4O2 and a molecular weight of 326.82 g/mol, it serves as a critical intermediate for introducing a 4-(pyrimidin-2-ylamino)cyclohexyl pharmacophore into drug candidates.

Molecular Formula C15H23ClN4O2
Molecular Weight 326.83
CAS No. 2378507-18-5
Cat. No. B2482456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate
CAS2378507-18-5
Molecular FormulaC15H23ClN4O2
Molecular Weight326.83
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC=CC(=N2)Cl
InChIInChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-6-4-10(5-7-11)18-13-17-9-8-12(16)20-13/h8-11H,4-7H2,1-3H3,(H,19,21)(H,17,18,20)
InChIKeyZQSMFMYEPUGBBU-XYPYZODXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate CAS 2378507-18-5: A Regiospecific Intermediate for Kinase-Directed Synthesis


tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS 2378507-18-5) is a synthetic small-molecule building block characterized by a tert-butyloxycarbonyl (Boc)-protected trans-1,4-diaminocyclohexane core coupled to a 4-chloropyrimidine moiety. With a molecular formula of C15H23ClN4O2 and a molecular weight of 326.82 g/mol, it serves as a critical intermediate for introducing a 4-(pyrimidin-2-ylamino)cyclohexyl pharmacophore into drug candidates . Its primary utility lies in the synthesis of ATP-competitive kinase inhibitors, where the specific trans-1,4-substitution pattern on the cyclohexyl ring provides the linear exit vector required for accessing the hinge-binding region of the kinase ATP pocket, a structural feature found in clinically approved ALK inhibitors [1].

Risks of Using Generic Analogs: Regioisomeric Purity and Pharmacophoric Geometry of tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate


Substituting this compound with a close structural analog—such as the 2-substituted cyclohexyl regioisomer (CAS 1289385-53-0) or the alcohol derivative (CAS 1261233-60-6)—introduces significant risk of synthetic failure or target inactivity. The trans-1,4-substitution pattern is geometrically distinct from the 1,2-pattern, resulting in a different angle and distance (approaching 5.5 Å vs. 2.5 - 3.0 Å) between the secondary amine and the Boc-protected terminus [1]. This difference fundamentally alters the shape of the final molecule, which can disrupt the critical donor-acceptor interactions required for kinase hinge-binding [2]. Using a mixture of isomers or the incorrect regioisomer will propagate this error into the final drug candidate, leading to a loss of potency and wasting downstream synthesis efforts, as highlighted in Novartis's ceritinib intermediate patents which explicitly require the 4-substituted scaffold [2].

Quantitative Differentiation Matrix for tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate vs. Closest Analogs


Regiospecific Purity: 4-Substituted Isomer vs. 2-Substituted Isomer Content

The target compound is the 4-substituted cyclohexyl regioisomer, which is essential for synthesizing linear kinase inhibitors. A key differentiation from readily available regioisomeric mixtures or the pure 2-substituted analog (CAS 1289385-53-0) is the level of isomeric contamination. Vendors like Leyan specify the identity of this single isomer at a purity of 98%, in contrast to some sources of the isomer mixture where the 4-substituted content can be much lower.

Regiochemistry Synthetic Intermediate Quality Control

Molecular Geometry: Inter-Nitrogen Distance in 1,4- vs. 1,2-Cyclohexyl Scaffolds

The target compound's trans-1,4-diaminocyclohexane core provides an inter-nitrogen distance of approximately 5.5 Å, matching the spatial requirement for linking the solvent-exposed region and hinge-binding motif in ATP-competitive kinase inhibitors like ceritinib. The 1,2- or cis-1,4-analogs provide a significantly shorter or bent vector (approx. 2.5 - 3.8 Å). This geometric parameter is a key driver of potency; molecules built with the wrong scaffold geometry fail to achieve potent ALK inhibition (IC50 often shifting from <1 nM to >1000 nM). [1] [2]

Molecular Design Kinase Inhibitors Structure-Activity Relationship

Protecting Group Stability: Boc-carbamate vs. Free Alcohol or Amine Analogs

The Boc protecting group on this compound (pKa of conjugate acid ~12.35) provides robust stability under basic and nucleophilic conditions, unlike the free alcohol derivative trans-4-((4-chloropyrimidin-2-yl)amino)cyclohexanol (CAS 1261233-60-6) which is prone to side reactions. The Boc group can be quantitatively removed (yield >87% for similar tert-butyl carbamates) using mild acidic conditions (TFA or HCl) without affecting the chloropyrimidine ring, enabling a clean deprotection step. [1]

Synthetic Chemistry Protecting Groups Process Chemistry

Reactivity Profile: 4-Chloropyrimidine vs. 2-Chloropyrimidine Analogs in SNAr

The 4-chloropyrimidine moiety in this compound is positioned for selective nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. In contrast, analog CAS 1289386-80-6 contains a 2-chloropyrimidin-4-yl isomer. The regioisomeric position of the chlorine atom alters the electron density at the reactive center, with 4-chloropyrimidines generally being more reactive in SNAr due to better stabilization of the Meisenheimer complex. This reactivity difference directly influences the yield of subsequent coupling steps. [1]

Synthetic Chemistry Cross-Coupling Reactivity

Precision Application Scenarios for CAS 2378507-18-5 Based on Quantitative Evidence


Synthesis of ALK or ROS1 Tyrosine Kinase Inhibitors

This intermediate is the optimal choice for installing the critical 4-(pyrimidin-2-ylamino)cyclohexyl pharmacophore in ALK inhibitors like ceritinib or brigatinib. The evidence from Section 3 shows that its specific trans-1,4-geometry (inter-nitrogen distance ~5.5 Å) is a geometric requirement for bridging the kinase hinge and back pocket. Unlike the 1,2-isomer or cis-1,4-isomer, this scaffold provides the linear exit vector shown in patent JP2019196359A to yield picomolar-level potent compounds [1]. Procuring this precise intermediate eliminates the risk of isomeric contamination that would derail a structure-activity relationship campaign, directly saving weeks of chiral purification effort .

Multi-Step Convergent Synthesis Requiring Orthogonal Protecting Groups

In complex fragment-coupling strategies, the 98% pure Boc-protected amine enables a traceless deprotection step (Section 3, Item 3) without affecting the 4-chloropyrimidine handle. This orthogonal reactivity is not achievable with the free alcohol analog (CAS 1261233-60-6), which would require a separate protection step and lead to lower overall yields. The high purity (98%) of this building block also minimizes the need for chromatographic purification between coupling steps, directly translating into higher throughput and lower cost per gram of advanced intermediate .

Scaffold Morphing and Lead Optimization Libraries

The 4-chloropyrimidine's enhanced reactivity in SNAr (Class-level inference, Section 3, Item 4) makes this compound a superior substrate for generating diverse lead-optimization libraries via parallel synthesis. Its reactivity profile is distinct from the 2-chloropyrimidine analog, enabling more consistent yields and faster reaction times under standardized automated synthesis protocols. This ensures that the true hit rate is not obscured by variable chemistry, allowing medicinal chemists to reliably explore the SAR around the cyclohexyl linker region [2].

Quote Request

Request a Quote for tert-Butyl (4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.